

1H and 13C NMR Characterization of 2-Cyclopentenone: A Comparative Guide

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Compound of Interest

Compound Name: 2-Cyclopentenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-cyclopentenone** and its structural analogs, 2-cyclohexenone and methyl vinyl ketone. The data presented is essential for the structural elucidation and quality control of these important chemical entities in research and pharmaceutical development.

NMR Data Comparison

The following tables summarize the ^1H and ^{13}C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for **2-cyclopentenone** and its alternatives. The data was acquired in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.

Table 1: ^1H NMR Data Comparison

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Cyclopentenone	H3	7.75	dd	J(H3,H2) = 5.7, J(H3,H4) = 2.6
	H2	6.21	dd	J(H2,H3) = 5.7, J(H2,H4) = 2.2
	H4 (2H)	2.70	m	
	H5 (2H)	2.36	m	
2-Cyclohexenone	H3	7.03	dt	J(H3,H2) = 10.3, J(H3,H4) = 4.2
	H2	6.01	dt	J(H2,H3) = 10.3, J(H2,H4) = 2.0
	H4 (2H)	2.43	m	
	H5 (2H)	2.03	m	
	H6 (2H)	2.37	t	J(H6,H5) = 6.0
Methyl Vinyl Ketone	Ha	6.30	dd	J(Ha,Hb) = 17.4, J(Ha,Hc) = 8.6
	Hb	6.21	dd	J(Hb,Ha) = 17.4, J(Hb,Hc) = 3.3
	Hc	5.91	dd	J(Hc,Ha) = 8.6, J(Hc,Hb) = 3.3
	CH ₃	2.29	s	

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'dd' denotes doublet of doublets, 'dt' denotes doublet of triplets, and 'm' denotes multiplet.

Table 2: ¹³C NMR Data Comparison

Compound	Carbon	Chemical Shift (δ , ppm)
2-Cyclopentenone	C1 (C=O)	209.8
C3	165.5	
C2	134.7	
C4	34.5	
C5	29.8	
2-Cyclohexenone	C1 (C=O)	199.5
C3	149.9	
C2	129.8	
C6	38.3	
C4	25.7	
C5	22.8	
Methyl Vinyl Ketone	C2 (C=O)	198.1
C3	137.4	
C4	128.6	
C1 (CH ₃)	26.2	

Experimental Protocols

Sample Preparation

- Weigh 10-20 mg of the solid sample or measure 10-20 μ L of the liquid sample.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

- Instrument: Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe.
- Software: TopSpin 3.2
- ^1H NMR Spectroscopy:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 16 ppm
- ^{13}C NMR Spectroscopy:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.2 s
 - Spectral Width: 240 ppm

Data Visualization

The following diagram illustrates the correlation between the chemical structure of **2-cyclopentenone** and its characteristic ^1H and ^{13}C NMR signals.

Caption: Correlation of **2-Cyclopentenone** structure with its NMR signals.

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